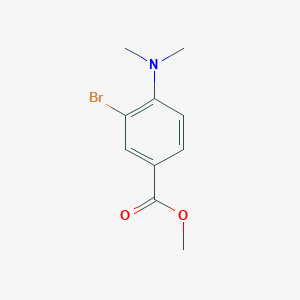

Methyl 3-bromo-4-(dimethylamino)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJWGTLXWPPRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661065 | |

| Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71695-21-1 | |

| Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-Bromo-4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Methyl 3-bromo-4-(dimethylamino)benzoate, a versatile building block in organic synthesis. With the CAS Number 71695-21-1, this compound holds significant potential for applications in medicinal chemistry and materials science.[1][2] This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, analyze its spectroscopic characteristics, and discuss its applications and safety considerations.

Core Compound Identity and Properties

This compound is a substituted aromatic ester. Its structure features a benzene ring with a methyl ester group, a bromine atom, and a dimethylamino group at positions 1, 3, and 4, respectively. This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 71695-21-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |

| Molecular Weight | 258.11 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be approached through a multi-step process, starting from commercially available precursors. The following protocol is a well-established method for the preparation of analogous compounds and is adapted for the synthesis of the title compound.[3]

Conceptual Synthesis Workflow

The synthesis strategy involves two key transformations: the esterification of a substituted benzoic acid and the bromination of the aromatic ring. The order of these steps can be crucial to achieving the desired regioselectivity. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-(Dimethylamino)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)benzoic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-(dimethylamino)benzoate. This intermediate can often be used in the next step without further purification.

Step 2: Bromination of Methyl 4-(dimethylamino)benzoate

-

Reaction Setup: Dissolve Methyl 4-(dimethylamino)benzoate (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask protected from light.

-

Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1 to 1.1 equivalents) to the solution at room temperature. The dimethylamino group is a strong activating group and directs the electrophilic substitution to the ortho position.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons with distinct splitting patterns, a singlet for the methyl ester protons, and a singlet for the dimethylamino protons. The aromatic region will show signals corresponding to the three protons on the benzene ring. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon of the ester, and the carbons of the dimethylamino group.[4] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the aromatic amine, and C-Br stretching. Aromatic C-H stretching and bending vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation patterns corresponding to the loss of the methoxy group and other fragments. |

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block due to its multiple functional groups that can be selectively manipulated.

Role as a Versatile Intermediate

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents at the 3-position.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The dimethylamino group can also influence the reactivity of the aromatic ring and can be a key pharmacophore in drug design.[6]

Caption: Potential synthetic applications of this compound.

Significance in Medicinal Chemistry

The dimethylamino-substituted aromatic motif is present in numerous biologically active compounds and FDA-approved drugs.[6] This structural unit can be crucial for receptor binding and can influence the pharmacokinetic properties of a molecule. Therefore, this compound serves as a key starting material for the synthesis of novel drug candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its versatile functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. This compound | CAS 71695-21-1 | Sun-shinechem [sun-shinechem.com]

- 2. This compound | C10H12BrNO2 | CID 44828978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. innospk.com [innospk.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

"Methyl 3-bromo-4-(dimethylamino)benzoate" molecular weight

An In-Depth Technical Guide to Methyl 3-bromo-4-(dimethylamino)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It provides in-depth information on its chemical properties, synthesis, characterization, handling, and its significance as a building block in modern medicinal chemistry.

Core Compound Overview

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a bromine atom and a dimethylamino group on the benzene ring, offers multiple reaction sites for creating more complex molecules. The interplay between the electron-donating dimethylamino group and the electron-withdrawing methyl ester group, along with the reactive bromo-substituent, makes it a versatile reagent in the synthesis of pharmaceutical compounds and other fine chemicals.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in experimental work. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2][3] |

| Molecular Weight | 258.112 g/mol | [1] |

| CAS Number | 71695-21-1 | [1][3] |

| Appearance | White to light orange solid | [4] (by analogy) |

| InChIKey | OJJWGTLXWPPRHX-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of substituted benzoates like this compound typically involves a multi-step process. A common and logical pathway begins with the bromination of a suitable precursor followed by esterification. The choice of this sequence is critical; performing esterification first could lead to unwanted side reactions during the bromination step due to the activation of the ring by the dimethylamino group.

Conceptual Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis of the target compound, starting from 4-(dimethylamino)benzoic acid. This pathway ensures regioselective bromination at the position ortho to the activating dimethylamino group and meta to the deactivating carboxyl group.

References

An In-depth Technical Guide to Methyl 3-bromo-4-(dimethylamino)benzoate

Abstract: Methyl 3-bromo-4-(dimethylamino)benzoate is a substituted aromatic compound with significant utility as a versatile building block in organic synthesis. Its trifunctional nature—featuring an ester, a dimethylamino group, and a reactive bromine atom—makes it a valuable precursor for the development of complex molecular architectures, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth analysis of its core chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols, designed for researchers, chemists, and professionals in drug development.

Core Physicochemical and Structural Properties

This compound, identified by CAS Number 71695-21-1, is a polysubstituted benzene derivative.[1] The strategic placement of its functional groups dictates its chemical behavior and utility. The electron-donating dimethylamino group strongly activates the aromatic ring, while the bromine atom provides a reactive site for cross-coupling reactions. The methyl ester offers a site for hydrolysis or amidation to further diversify the molecular structure.

Structural Diagram

The structural formula reveals a methyl benzoate core with a bromine atom at position 3 and a dimethylamino group at position 4.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| CAS Number | 71695-21-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 258.11 g/mol | [3] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Purity | Typically ≥97% | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The expected data provides a reference for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the N-methyl protons. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents. The powerful electron-donating effect of the N(CH₃)₂ group will shield ortho and para protons, shifting them upfield, while the bromine and ester groups will have deshielding effects.

-

¹³C NMR: The carbon NMR will show signals for each unique carbon atom. The carbonyl carbon of the ester will appear significantly downfield (~165-170 ppm). Aromatic carbons will resonate in the 110-150 ppm region, with their specific shifts determined by the electronic effects of the attached groups. The N-methyl carbons and the ester methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is critical for identifying key functional groups. Expected characteristic absorption bands include:

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1700 cm⁻¹.

-

C-N Stretch (Aromatic Amine): A peak in the 1360-1250 cm⁻¹ region.

-

C-O Stretch (Ester): Bands in the 1300-1000 cm⁻¹ range.

-

Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, usually between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern for bromine. The molecular ion will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2), confirming the presence of a single bromine atom. The expected m/z for the primary molecular ion is approximately 257/259.

Synthesis and Reactivity

Representative Synthetic Pathway

A common and logical approach to synthesizing this compound is through the electrophilic bromination of its precursor, Methyl 4-(dimethylamino)benzoate.

Rationale for the Synthetic Choice: The dimethylamino group is a strong activating, ortho-, para-directing group. Since the para position is blocked by the methyl ester, bromination is directed to the ortho positions (3 and 5). Careful control of reaction conditions is necessary to favor mono-bromination at the C3 position.

Caption: Synthetic route via electrophilic bromination.

Protocol: Electrophilic Bromination

-

Dissolution: Dissolve Methyl 4-(dimethylamino)benzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane.

-

Temperature Control: Cool the solution in an ice bath (0-5 °C). This is crucial to moderate the highly activating nature of the dimethylamino group and prevent over-bromination (di-substitution).

-

Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine. Neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Key Reactivity and Applications as a Building Block

The true value of this compound lies in its capacity as a trifunctional building block in drug discovery and materials science.[4][5] The p-aminobenzoic acid (PABA) scaffold, from which this molecule is derived, is found in over 180 commercial drugs, highlighting its importance.[5][6]

-

Suzuki and Stille Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C3 position, rapidly building molecular complexity.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to a primary alcohol.

-

Dimethylamino Group: While generally stable, the dimethylamino group profoundly influences the electronic properties of the ring and can participate in complex formation with metal centers.

Caption: Reactivity and derivatization potential.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. While specific toxicity data for this exact compound is limited, data from structurally similar chemicals provides guidance.

Hazard Classification (Anticipated):

-

Causes skin irritation.[7]

Protocol for Safe Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][10]

-

Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[11]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[8][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

Skin Contact: Wash the affected area with plenty of soap and water.[8][11] If skin irritation occurs, seek medical advice.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][11] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][8]

Conclusion

This compound is a strategically designed chemical intermediate with high potential for synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it an asset in the synthesis of novel compounds for drug discovery programs and materials research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | CAS 71695-21-1 | Sun-shinechem [sun-shinechem.com]

- 2. This compound | C10H12BrNO2 | CID 44828978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Spectroscopic Characterization of Methyl 3-bromo-4-(dimethylamino)benzoate: A Technical Guide

Molecular Structure and Key Features

Methyl 3-bromo-4-(dimethylamino)benzoate (C₁₀H₁₂BrNO₂) is a substituted aromatic ester. Its structure, presented below, features a benzene ring with a methyl ester group, a bromine atom, and a dimethylamino group. The relative positions of these substituents significantly influence the molecule's electronic environment and, consequently, its spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the methyl ester protons, and the dimethylamino protons. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester groups.

Experimental Protocol (Typical): A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | d | 1H | Ar-H | This proton is ortho to the electron-withdrawing ester group and will be the most deshielded aromatic proton. |

| ~7.6 - 7.7 | dd | 1H | Ar-H | This proton is meta to the ester and ortho to the bromine, leading to a downfield shift. |

| ~6.8 - 7.0 | d | 1H | Ar-H | This proton is ortho to the strongly electron-donating dimethylamino group, causing a significant upfield shift. |

| ~3.8 - 3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~2.9 - 3.1 | s | 6H | -N(CH₃)₂ | The dimethylamino protons will appear as a singlet in a region characteristic of N-alkyl groups. |

Data Interpretation: The predicted spectrum shows a trisubstituted benzene ring pattern. The strong electron-donating effect of the dimethylamino group will cause a notable upfield shift for the ortho and para protons relative to benzene. Conversely, the electron-withdrawing nature of the methyl ester and the inductive effect of the bromine will deshield the adjacent protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts will be similarly influenced by the electronic effects of the substituents.

Experimental Protocol (Typical): The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 - 168 | C=O | Carbonyl carbon of the ester group. |

| ~155 - 158 | Ar-C | Aromatic carbon attached to the dimethylamino group, significantly shielded. |

| ~135 - 138 | Ar-C | Aromatic carbon attached to the bromine atom. |

| ~130 - 133 | Ar-CH | Aromatic methine carbon. |

| ~120 - 125 | Ar-C | Quaternary aromatic carbon adjacent to the ester group. |

| ~115 - 118 | Ar-CH | Aromatic methine carbon. |

| ~110 - 113 | Ar-CH | Aromatic methine carbon, shielded by the dimethylamino group. |

| ~51 - 53 | -OCH₃ | Methyl carbon of the ester group. |

| ~40 - 43 | -N(CH₃)₂ | Methyl carbons of the dimethylamino group. |

Data Interpretation: The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon attached to the electron-donating dimethylamino group is expected to be the most shielded (lowest ppm value among the aromatic carbons), while the carbonyl carbon will be the most deshielded.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Experimental Protocol (Typical): The IR spectrum could be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the solid sample would be placed directly on the ATR crystal.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Medium | C-H stretching (aliphatic) |

| ~1720 - 1700 | Strong | C=O stretching (ester) |

| ~1600 - 1580 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 - 1200 | Strong | C-O stretching (ester) |

| ~1100 - 1000 | Medium | C-N stretching |

| ~800 - 700 | Medium-Strong | C-H out-of-plane bending (aromatic) |

| ~600 - 500 | Medium | C-Br stretching |

Data Interpretation: The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. The presence of the aromatic ring will be confirmed by the C=C stretching and C-H bending vibrations. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Typical): A mass spectrum could be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data: The molecular formula is C₁₀H₁₂BrNO₂. The monoisotopic mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of similar intensity will be observed at m/z values corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the molecular ion.

-

Loss of the entire methyl ester group (-COOCH₃).

-

Cleavage of the C-Br bond.

-

Fragmentation of the dimethylamino group.

-

Figure 2: Predicted Key Fragmentation Pathways.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The presented data and interpretations are grounded in fundamental principles of spectroscopic analysis and comparison with structurally related molecules. While experimental verification is always the gold standard, this guide offers a robust framework for scientists and researchers to understand, identify, and utilize this compound in their work. The provided protocols and interpretations should serve as a valuable resource for the synthesis and characterization of this and other similar organic molecules.

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathway for Methyl 3-bromo-4-(dimethylamino)benzoate, a valuable intermediate in pharmaceutical and materials science research. This document outlines a scientifically robust, two-step synthesis strategy commencing from 4-(dimethylamino)benzoic acid. The synthesis involves an initial esterification to produce Methyl 4-(dimethylamino)benzoate, followed by a regioselective bromination. This guide provides in-depth explanations of the reaction mechanisms, experimental protocols, and purification techniques, underpinned by established chemical principles.

Introduction: Significance and Synthetic Strategy

This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and functional materials. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing methoxycarbonyl group, presents an interesting case for studying electrophilic aromatic substitution.

The synthetic approach detailed herein is a logical and efficient two-step process:

-

Esterification: The readily available 4-(dimethylamino)benzoic acid is converted to its corresponding methyl ester, Methyl 4-(dimethylamino)benzoate. This is a crucial step to protect the carboxylic acid functionality from reacting with the brominating agent in the subsequent step.

-

Electrophilic Aromatic Bromination: The synthesized methyl ester undergoes regioselective bromination to introduce a bromine atom at the 3-position of the benzene ring. The directing effects of the substituents on the aromatic ring are key to achieving the desired isomer.

This strategy is designed for high yield and purity, with considerations for scalability and reproducibility in a laboratory setting.

Reaction Pathways and Mechanisms

Step 1: Fischer Esterification of 4-(dimethylamino)benzoic acid

The initial step involves the acid-catalyzed esterification of 4-(dimethylamino)benzoic acid with methanol to yield Methyl 4-(dimethylamino)benzoate.[1] This classic reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is typically used, which also serves as the solvent.[2]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Caption: Fischer Esterification of 4-(dimethylamino)benzoic acid.

Step 2: Regioselective Bromination of Methyl 4-(dimethylamino)benzoate

The second and final step is the electrophilic aromatic substitution to introduce a bromine atom onto the benzene ring of Methyl 4-(dimethylamino)benzoate. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the dimethylamino group (-N(CH₃)₂) and the methoxycarbonyl group (-COOCH₃).

-

-N(CH₃)₂ group: This is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

-

-COOCH₃ group: This is a deactivating and meta-directing group, withdrawing electron density from the ring.

The powerful activating effect of the dimethylamino group dominates, directing the incoming electrophile (bromine) to the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent methoxycarbonyl group, the substitution is expected to occur predominantly at the 3-position.

N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective brominating agent for this type of transformation.[3]

Caption: Electrophilic Bromination of Methyl 4-(dimethylamino)benzoate.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 4-(dimethylamino)benzoic acid | C₉H₁₁NO₂ | 165.19 |

| Methanol | CH₃OH | 32.04 |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 |

| Sodium bicarbonate | NaHCO₃ | 84.01 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Acetonitrile | CH₃CN | 41.05 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Step-by-Step Synthesis

Step 1: Synthesis of Methyl 4-(dimethylamino)benzoate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(dimethylamino)benzoic acid (10.0 g, 60.5 mmol).

-

Add methanol (150 mL) to the flask.

-

Carefully add concentrated sulfuric acid (3.0 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Synthesis of this compound

-

In a 250 mL round-bottom flask protected from light, dissolve Methyl 4-(dimethylamino)benzoate (5.0 g, 27.9 mmol) in acetonitrile (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (5.2 g, 29.3 mmol, 1.05 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water (50 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Overall Experimental Workflow for the Synthesis.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the bromine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Organic solvents such as methanol, dichloromethane, acetonitrile, ethyl acetate, and hexane are flammable and/or toxic. Avoid inhalation and contact with skin.

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and efficient method for obtaining this valuable chemical intermediate. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound for their specific applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-bromo-4-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-(dimethylamino)benzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a substituted benzene ring with bromo, dimethylamino, and methyl ester functional groups, offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This guide provides a detailed exploration of the common starting materials and synthetic strategies for the preparation of this compound, offering insights into the underlying chemical principles and practical experimental protocols.

Core Synthetic Strategies: A Fork in the Road

The synthesis of this compound primarily originates from commercially available and structurally related precursors. The two most prevalent and logical synthetic pathways commence with either 4-(dimethylamino)benzoic acid or its corresponding methyl ester, methyl 4-(dimethylamino)benzoate. The key transformation in both routes is the regioselective bromination of the aromatic ring. The dimethylamino group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the carboxylate group, bromination is directed to the ortho position (position 3).

The choice between the two primary strategies often depends on the scale of the reaction, the availability of starting materials, and purification considerations.

The two primary synthetic routes are:

-

Route A: Bromination of 4-(dimethylamino)benzoic acid followed by esterification.

-

Route B: Esterification of 4-(dimethylamino)benzoic acid followed by bromination of the resulting methyl 4-(dimethylamino)benzoate.

Below is a visual representation of these divergent synthetic pathways.

Caption: Divergent synthetic pathways to this compound.

Detailed Analysis of Synthetic Routes

Route A: Bromination First, Then Esterification

This approach involves the initial bromination of the free carboxylic acid, 4-(dimethylamino)benzoic acid, followed by the esterification of the resulting 3-bromo-4-(dimethylamino)benzoic acid.

The strong activating effect of the dimethylamino group facilitates the electrophilic aromatic substitution with bromine.

-

Starting Material: 4-(dimethylamino)benzoic acid

-

Brominating Agent: Common choices include elemental bromine (Br₂) or N-bromosuccinimide (NBS).[1] NBS is often preferred for its ease of handling and for minimizing the formation of poly-brominated byproducts.

-

Solvent: Acetic acid is a frequently used solvent for this reaction.[1]

Experimental Protocol: Synthesis of 3-bromo-4-(dimethylamino)benzoic acid

-

Dissolve 4-(dimethylamino)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid to the reaction mixture at room temperature.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The solid precipitate of 3-bromo-4-(dimethylamino)benzoic acid is collected by filtration, washed with water, and dried.

The second step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

-

Starting Material: 3-bromo-4-(dimethylamino)benzoic acid

-

Reagents: Methanol (serves as both solvent and reactant) and a strong acid catalyst (e.g., sulfuric acid).

Experimental Protocol: Synthesis of this compound

-

Suspend 3-bromo-4-(dimethylamino)benzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Route B: Esterification First, Then Bromination

This alternative strategy involves first protecting the carboxylic acid as a methyl ester, followed by the bromination of methyl 4-(dimethylamino)benzoate.

This initial step is identical to the esterification in Route A, but with a different starting material.

-

Starting Material: 4-(dimethylamino)benzoic acid

-

Reagents: Methanol and a strong acid catalyst (e.g., sulfuric acid).

Experimental Protocol: Synthesis of Methyl 4-(dimethylamino)benzoate

-

Suspend 4-(dimethylamino)benzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Work-up the reaction as described in the esterification step of Route A to obtain methyl 4-(dimethylamino)benzoate.

The bromination of the ester is analogous to the bromination of the carboxylic acid, with the dimethylamino group directing the substitution.

-

Starting Material: Methyl 4-(dimethylamino)benzoate

-

Brominating Agent: N-bromosuccinimide (NBS) or bromine (Br₂).

-

Solvent: Acetic acid or a chlorinated solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound

-

Dissolve methyl 4-(dimethylamino)benzoate in a suitable solvent (e.g., acetic acid).

-

Slowly add N-bromosuccinimide (NBS) to the solution.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is then purified by column chromatography or recrystallization.

Comparison of Synthetic Routes and Key Considerations

| Feature | Route A (Bromination then Esterification) | Route B (Esterification then Bromination) |

| Starting Material | 4-(dimethylamino)benzoic acid | 4-(dimethylamino)benzoic acid |

| Intermediate | 3-bromo-4-(dimethylamino)benzoic acid | Methyl 4-(dimethylamino)benzoate |

| Advantages | The intermediate carboxylic acid may be easier to purify by recrystallization. | The starting ester for bromination is generally more soluble in organic solvents. |

| Disadvantages | The brominated carboxylic acid can be less soluble, potentially making the subsequent esterification sluggish. | The final product requires purification from the reaction mixture. |

| Overall Yield | Yields can be comparable, depending on the specific reaction conditions and purification efficiency. | Yields can be comparable, depending on the specific reaction conditions and purification efficiency. |

Conclusion

The synthesis of this compound is readily achievable from the common starting material 4-(dimethylamino)benzoic acid. The choice between the two primary synthetic routes—bromination followed by esterification or vice versa—will depend on the specific laboratory conditions, scale, and desired purity of the final product. Both pathways are robust and rely on fundamental organic transformations, making them accessible to researchers and scientists in the field of drug development and chemical synthesis. Careful control of reaction conditions, particularly during the bromination step, is crucial to ensure high regioselectivity and minimize the formation of impurities.

References

A Senior Application Scientist's Guide to the Reactivity of Methyl 3-bromo-4-(dimethylamino)benzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-4-(dimethylamino)benzoate is a polysubstituted aromatic compound of significant interest to researchers in drug development and materials science. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing methyl ester ortho and para to a bromine atom, presents a unique electronic landscape. This arrangement not only influences the reactivity of the aromatic ring but also makes the bromine atom an ideal handle for a variety of palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis of the compound's reactivity profile, offering both mechanistic insights and practical, field-proven protocols. As a key intermediate, understanding its reaction scope is crucial for leveraging its full potential in the synthesis of complex molecular architectures.[1][2][3]

Molecular Structure and Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H12BrNO2[4][5] |

| Molecular Weight | 258.11 g/mol [5] |

| CAS Number | 71695-21-1[5] |

| Appearance | Typically a solid powder |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Dichloromethane, and Ethyl Acetate |

Core Reactivity: The Palladium-Catalyzed Cross-Coupling Nexus

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C, C-N, and C-O bond formation.[6][7] The electron-donating nature of the para-dimethylamino group increases electron density on the aromatic ring, which can facilitate the initial oxidative addition step in the catalytic cycle—a critical phase for catalyst activation.

The following sections will dissect the three most pivotal transformations for this molecule: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound.[8][9][10] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination. The base is essential for the activation of the organoboron species in the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | ~85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | ~92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | ~88 |

| Note: This data is adapted from established procedures for similar bromopyridines and bromoanilines and serves as a strong starting point for optimization.[11] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress using TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][11]

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[12][13] This reaction is of paramount importance in medicinal chemistry, where the aryl amine moiety is a common pharmacophore. Using this compound, this method allows for the synthesis of diverse substituted aniline derivatives.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction is dependent on a palladium(0) catalyst. The catalytic cycle involves oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required.[13]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.4) | Toluene or Dioxane | 80-100 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 |

| Cyclohexylamine | Pd₂(dba)₃ (1) | tBuXPhos (2) | LiHMDS (1.5) | THF | 70 |

| Note: This data is compiled from general protocols and may require optimization for the specific substrate.[14][15] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).

-

Reagent Addition: Add this compound (1.0 eq).

-

Inerting & Solvents: Seal the tube with a septum, remove from the glovebox, and add the amine (1.2-1.4 eq) followed by the anhydrous solvent (e.g., toluene) via syringe.

-

Reaction: Place the tube in a preheated oil bath and stir vigorously at the specified temperature.

-

Monitoring: Monitor the reaction by LC-MS or GC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[11][14]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating C(sp²)-C(sp) bonds.[16][17] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic structures in pharmaceuticals.[18][19]

Mechanistic Rationale

The classic Sonogashira coupling employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI). The palladium cycle is similar to those previously described. The copper cycle's role is to react with the terminal alkyne to form a more reactive copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[19][20]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Data Presentation: Representative Sonogashira Coupling Conditions

| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N or DiPEA | THF or DMF | RT to 60 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2.5) | - (Copper-free) | TMP | DMSO | RT |

| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | CuI (3) | TBAF | THF | 50 |

| Note: Data is based on standard Sonogashira protocols. TMP = 2,2,6,6-Tetramethylpiperidine; TBAF = Tetrabutylammonium fluoride.[19][20] |

Experimental Protocol: Sonogashira Coupling (Classic Conditions)

-

Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (4-10 mol%).

-

Inerting: Evacuate and backfill the flask with Argon three times.

-

Solvent and Reagents: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 eq). Finally, add the terminal alkyne (1.2-1.5 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Other Synthetic Transformations

While palladium-catalyzed reactions are central to its profile, other functional groups on this compound offer additional synthetic handles:

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH in MeOH/H₂O), providing a new functional group for amide couplings or other transformations.

-

Electrophilic Aromatic Substitution: The aromatic ring is highly activated by the dimethylamino group. Further substitution reactions, if desired, would likely be directed to the position ortho to the dimethylamino group (position 5), though steric hindrance could be a factor.

Safety and Handling

As with many halogenated aromatic compounds, proper safety precautions are essential.

-

Hazards: May cause skin, eye, and respiratory irritation.[21][22][23]

-

Precautions: Handle in a well-ventilated area or chemical fume hood.[24][25] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[23][24] Avoid inhalation of dust and contact with skin and eyes.[22][25]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[21][25] For eye contact, rinse cautiously with water for several minutes.[21][25] If inhaled, move the person to fresh air.[21][25]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its reactivity is primarily defined by the C-Br bond, which serves as a versatile anchor point for a suite of high-yield, palladium-catalyzed cross-coupling reactions. By mastering the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently introduce a vast diversity of chemical moieties, paving the way for the rapid assembly of novel compounds for pharmaceutical and materials science applications. The insights and protocols provided in this guide serve as a robust foundation for scientists aiming to exploit the full synthetic potential of this powerful intermediate.

References

- 1. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. Methyl 3-Bromo-4-(methylsulfonyl)benzoate|Research Chemical [benchchem.com]

- 4. This compound | C10H12BrNO2 | CID 44828978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 71695-21-1 | Sun-shinechem [sun-shinechem.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 19. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

- 23. fishersci.com [fishersci.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. fishersci.com [fishersci.com]

The Unseen Scaffold: Methyl 3-bromo-4-(dimethylamino)benzoate as a Keystone in Modern Medicinal Chemistry

Abstract

In the intricate tapestry of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. This technical guide delves into the significant, yet often unheralded, role of Methyl 3-bromo-4-(dimethylamino)benzoate as a versatile and strategic building block in the synthesis of complex, biologically active molecules. While not a therapeutic agent in itself, its unique trifunctional architecture—a reactive bromine atom, an electron-donating dimethylamino group, and a modifiable methyl ester—positions it as a critical starting material for constructing diverse and potent pharmacological agents. We will explore its synthetic accessibility, inherent reactivity, and its application in the generation of innovative heterocyclic systems, providing researchers and drug development professionals with a comprehensive understanding of its potential in their synthetic endeavors.

Introduction: The Strategic Importance of Functionalized Scaffolds

The landscape of drug discovery is perpetually evolving, with an increasing demand for molecules that exhibit high potency, selectivity, and novel mechanisms of action. The foundation of this innovation lies in the strategic design and synthesis of unique molecular entities. Central to this process is the use of "building blocks"—small, functionalized molecules that serve as the foundational keystones for the construction of more complex drug candidates. This compound is one such pivotal building block, offering a trifecta of reactive sites that can be orthogonally addressed to generate a vast chemical space.

The presence of a bromine atom on the aromatic ring is of particular significance. Brominated aromatic compounds are cornerstones of modern organic synthesis, serving as versatile handles for a multitude of cross-coupling reactions. [1][2]These reactions, often catalyzed by transition metals like palladium, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency, allowing for the introduction of diverse substituents to tailor the biological activity of the target molecule. [1] Furthermore, the dimethylamino group, a common pharmacophore in many FDA-approved drugs, can significantly influence a molecule's physicochemical properties and biological activity. [3]Its electron-donating nature activates the aromatic ring, influencing the regioselectivity of subsequent reactions, and can also participate in crucial interactions with biological targets. [4] Finally, the methyl ester functionality provides a readily modifiable handle for introducing further molecular diversity. It can be hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, esters, and other functional groups, each capable of altering the compound's pharmacological profile. [5][6] This guide will illuminate the strategic application of this compound, demonstrating its utility as a precursor to sophisticated molecular architectures with significant therapeutic potential.

Physicochemical Properties and Synthetic Accessibility

A comprehensive understanding of a building block's properties is essential for its effective application.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 71695-21-1 |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in most organic solvents |

The synthesis of this compound is conceptually straightforward, typically involving the bromination of a suitable precursor, such as methyl 4-(dimethylamino)benzoate. The directing effect of the dimethylamino group facilitates the introduction of the bromine atom at the ortho position.

The Role of this compound in the Synthesis of Bioactive Heterocycles

While direct public-domain literature on the extensive use of this compound is somewhat limited, its utility is exemplified in the patent literature, such as the Riedel patent DE169746. [3][5]This, combined with the known reactivity of analogous compounds, strongly suggests its application as a key intermediate in the synthesis of heterocyclic systems, a class of compounds of immense importance in medicinal chemistry.

Gateway to Benzoxazines and Other Fused Systems

One of the most promising applications of this building block is in the synthesis of substituted benzoxazines. Benzoxazine derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][2][7]The strategic positioning of the bromine atom and the dimethylamino group in this compound makes it an ideal precursor for constructing these fused heterocyclic scaffolds.

The general synthetic strategy would likely involve a nucleophilic aromatic substitution or a transition metal-catalyzed coupling reaction at the bromine-bearing carbon, followed by cyclization to form the oxazine ring. The dimethylamino group can play a crucial role in modulating the electronic properties of the ring and can also be a key pharmacophoric element in the final molecule.

Figure 1: Conceptual workflow for the synthesis of bioactive benzoxazines from this compound.

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This is a highly versatile method for creating biaryl structures, which are prevalent in many drug molecules.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines. This is particularly useful for synthesizing compounds that target receptors or enzymes where a nitrogen-containing moiety is crucial for binding.

-

Heck and Sonogashira Couplings: These reactions facilitate the formation of carbon-carbon bonds with alkenes and alkynes, respectively, providing access to a diverse array of unsaturated derivatives.

The choice of coupling partner and reaction conditions can be tailored to generate a vast library of compounds for high-throughput screening and lead optimization.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be utilized in synthetic organic chemistry. These are illustrative and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Objective: To synthesize a biaryl derivative by coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene/Water (4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium(II) acetate and triphenylphosphine.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block in the medicinal chemist's arsenal. Its trifunctional nature provides a flexible platform for the synthesis of a wide array of complex and biologically active molecules, particularly heterocyclic systems like benzoxazines. The strategic placement of the bromine atom, the activating dimethylamino group, and the modifiable methyl ester allows for a high degree of synthetic control and the generation of diverse compound libraries.

As the quest for novel therapeutics continues, the importance of such strategically functionalized scaffolds will only grow. Further exploration of the synthetic utility of this compound is warranted and is likely to lead to the discovery of new and potent drug candidates across various therapeutic areas. This guide serves as a foundational resource to inspire and facilitate such future investigations.

References

- 1. jocpr.com [jocpr.com]

- 2. ikm.org.my [ikm.org.my]

- 3. Page loading... [guidechem.com]

- 4. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]

- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaji.net [oaji.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of Methyl 3-bromo-4-(dimethylamino)benzoate

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its power lies in the ability to couple organoboron compounds with organic halides or triflates, providing a versatile platform for constructing complex molecular architectures.[1][4][5]

This application note provides a detailed guide to the Suzuki coupling of a specific and valuable substrate: Methyl 3-bromo-4-(dimethylamino)benzoate. This building block is of particular interest in medicinal chemistry and materials science due to the presence of both an electron-donating dimethylamino group and an electron-withdrawing methyl ester. Understanding the nuances of its reactivity in Suzuki coupling is crucial for its effective utilization in multi-step synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[2][4][5] This step, often rate-determining, forms a Pd(II) intermediate. The electron-donating dimethylamino group can influence the rate of this step.

-

Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.[2][4][5] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate "ate" complex.[6][7][8]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple.[4][5] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Application Note: Heck Coupling of Methyl 3-bromo-4-(dimethylamino)benzoate

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Mizoroki-Heck cross-coupling reaction of Methyl 3-bromo-4-(dimethylamino)benzoate. As an electron-rich aryl bromide, this substrate presents unique challenges, primarily concerning the oxidative addition step in the catalytic cycle. This document outlines the core mechanistic principles, explores the rationale behind the selection of catalysts, ligands, bases, and solvents, and offers two distinct, robust protocols designed for successful implementation in research and development settings. Troubleshooting guidance is also provided to address common experimental challenges.

Introduction: The Mizoroki-Heck Reaction in Modern Synthesis

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This transformation is invaluable for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

Our substrate of interest, this compound, is a valuable building block. However, the presence of the strongly electron-donating dimethylamino group poses a challenge to the standard Heck protocol. This group increases the electron density on the aromatic ring, which can impede the initial, rate-limiting oxidative addition of the aryl bromide to the palladium(0) catalyst.[6] Therefore, a carefully optimized catalyst system is paramount for achieving high yields and selectivity. This guide will walk researchers through the critical parameters and provide field-proven methodologies.

Mechanistic Principles of the Heck Catalytic Cycle

The Mizoroki-Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The cycle consists of four key steps:

-

Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a square planar Pd(II) complex.[1][2][8]

-

Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[7][9][10]

-

Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form the substituted alkene product and a hydridopalladium(II) complex.[7][9][10] This step typically favors the formation of the more stable trans (E)-alkene.[11]

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr), facilitating the reductive elimination of HX from the hydridopalladium(II) complex and regenerating the catalytically active Pd(0) species for the next cycle.[4][7]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Coupling with Electron-Rich Aryl Bromides

The success of the Heck coupling with this compound hinges on the judicious selection of the reaction components to overcome the challenge of a slower oxidative addition step.

-

Palladium Pre-catalyst: Standard Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or Pd(II) chloride (PdCl₂) are commonly used.[1][7] These are reduced in situ to the active Pd(0) species. Air-stable palladacycles are also highly effective pre-catalysts that often require lower loadings and exhibit high thermal stability.[12]

-

Ligands: The choice of ligand is arguably the most critical factor.

-

Traditional Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand but may be insufficient for this challenging substrate.

-

Electron-Rich, Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) are superior choices.[13][14] Their steric bulk promotes the formation of the desired coordinatively unsaturated Pd(0)L species, while their strong electron-donating ability increases the electron density on the palladium center, thereby accelerating the oxidative addition into the C-Br bond.[6]

-

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes, making them excellent ligands for Heck reactions, often allowing for lower catalyst loadings and milder conditions.[15]

-

-

Base: The base neutralizes the HBr formed, preventing catalyst deactivation and driving the catalytic cycle forward.

-